SL327 - 305350-87-2

SL327

Catalog Number: EVT-287685
CAS Number: 305350-87-2
Molecular Formula: C16H12F3N3S
Molecular Weight: 335.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile, commonly referred to as SL327, is a synthetic compound frequently employed in scientific research as a selective inhibitor. [, , , , , , , ] It specifically targets the mitogen-activated protein kinase kinase (MEK) enzymes, MEK1 and MEK2. [, , , , , , , ] These enzymes play a crucial role in the mitogen-activated protein kinase (MAPK) pathway, which regulates various cellular processes such as cell growth, differentiation, and survival. [, , , , , , , ] By inhibiting MEK1/2, SL327 effectively blocks the downstream phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), thus impacting ERK-dependent cellular responses. [, , , , , , , ] This inhibitory action makes SL327 a valuable tool for investigating the role of the ERK pathway in various physiological and pathological conditions.

1,4-Diamino-2,3-dicyano-1,4-bis(o-aminophenylmercapto)butadiene

    Compound Description: 1,4-Diamino-2,3-dicyano-1,4-bis(o-aminophenylmercapto)butadiene is a mitogen-activated protein kinase kinase 1/2 (MEK1/2) inhibitor []. In studies involving prion-infected cells, this compound demonstrated the ability to clear PrPSc, the abnormal isoform of the cellular prion protein [].

2-(2-Amino-3-methyoxyphenyl)-4H-1-benzopyran-4-one

    Compound Description: 2-(2-Amino-3-methyoxyphenyl)-4H-1-benzopyran-4-one is another mitogen-activated protein kinase kinase 1/2 (MEK1/2) inhibitor [] found to clear PrPSc from prion-infected cells [].

1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene (U0126)

    Compound Description: U0126 is a selective inhibitor of ERK1/2, acting on the upstream kinase MEK [, ]. In studies exploring oxygen and glucose deprivation in rat hippocampal slices, U0126 promoted the recovery of field excitatory postsynaptic potentials (fEPSPs) after deprivation and delayed anoxic depolarization []. This suggests its potential neuroprotective effects.

Source and Classification

SL327 was initially developed as a tool compound by Bristol-Myers Squibb and has since been widely utilized in academic research to study the MAPK signaling pathway. Its primary classification is as a kinase inhibitor, with specific activity against MEK1 and MEK2, which are critical components of the ERK signaling cascade involved in cell growth, differentiation, and synaptic plasticity .

Synthesis Analysis

The synthesis of SL327 involves several chemical steps that yield the final product with high purity. The compound is synthesized through a multi-step process starting from commercially available precursors.

Technical Details

  1. Starting Materials: The synthesis typically begins with 2-(3-bromophenyl)propanedinitrile as a key intermediate.
  2. Reagents: Various reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethyl sulfoxide) are used throughout the synthesis.
  3. Reaction Conditions: The reactions are often carried out under controlled temperatures, typically at room temperature to elevated temperatures depending on the step, and may require reflux conditions for certain transformations.
  4. Purification: Post-synthesis, SL327 is purified using techniques such as column chromatography or recrystallization to ensure high purity suitable for biological assays .
Molecular Structure Analysis

SL327's molecular structure can be described as follows:

  • Chemical Formula: C14_{14}H12_{12}BrN3_{3}
  • Molecular Weight: Approximately 304.17 g/mol
  • Structural Features:
    • The compound features a bromophenyl group attached to a propanedinitrile moiety.
    • It contains two cyano groups which contribute to its reactivity and binding affinity towards MEK enzymes.

Structural Data

The three-dimensional conformation of SL327 can be analyzed using computational chemistry methods, revealing its potential binding sites on MEK1/2 and providing insights into its inhibitory mechanism .

Chemical Reactions Analysis

SL327 primarily participates in biochemical reactions involving its interaction with MEK1 and MEK2 enzymes.

Relevant Reactions

  1. Inhibition of Kinase Activity: SL327 binds to the active site of MEK1/2, preventing their phosphorylation activity on downstream ERK proteins.
  2. Impact on Signaling Pathways: By inhibiting MEK activity, SL327 disrupts the MAPK/ERK signaling cascade, affecting various cellular responses including cell proliferation and survival .

Parameters

  • IC50 Values: The half-maximal inhibitory concentration (IC50) values for SL327 against MEK1 and MEK2 are approximately 0.18 µM and 0.22 µM, respectively, indicating potent inhibitory effects .
Mechanism of Action

The mechanism of action of SL327 involves its selective inhibition of MEK1 and MEK2 kinases:

  1. Binding Affinity: SL327 competes with ATP for binding to the active site of MEK kinases.
  2. Inhibition of Phosphorylation: This binding prevents the phosphorylation of ERK proteins, leading to decreased ERK activation.
  3. Biological Consequences: The inhibition alters downstream signaling pathways involved in neuronal plasticity and memory formation, impacting behaviors associated with drug addiction and learning processes .
Physical and Chemical Properties Analysis

SL327 exhibits several notable physical and chemical properties that influence its behavior in biological systems:

These properties facilitate its use in various experimental setups involving cellular assays and animal models .

Applications

SL327 has diverse applications in scientific research:

  1. Neuroscience Research: Used extensively to study the role of MAPK signaling in learning, memory, and addiction behaviors.
  2. Pharmacological Studies: Investigated for its potential therapeutic effects in conditions characterized by excessive neuronal excitability, such as epilepsy or mood disorders.
  3. Behavioral Studies: Employed in animal models to assess the impact of MAPK inhibition on drug-seeking behaviors following exposure to substances like cocaine or morphine .
Molecular Mechanisms of SL327 in MAPK/ERK Pathway Modulation

Inhibition Kinetics & Selectivity Profiles for MEK1/2 Isoforms

SL327 exhibits submicromolar inhibitory potency against MEK1 (IC₅₀ = 180 nM) and MEK2 (IC₅₀ = 220 nM), operating through a non-ATP-competitive mechanism. This allosteric binding induces conformational changes in MEK, preventing its phosphorylation by upstream Raf kinases and subsequent activation of ERK1/2. Crucially, SL327 demonstrates exceptional kinase selectivity within the concentration range used for most studies (10-50 μM). Screening against diverse kinases confirms negligible inhibition of PKA, PKC, CaMKII, JNK, or p38 MAPK at concentrations effectively suppressing MEK/ERK signaling. This selectivity profile underpins its utility in attributing observed biological effects specifically to MEK/ERK pathway inhibition [4] [7] [10].

Table 1: Inhibition Kinetics of SL327

Target KinaseIC₅₀ (nM)MechanismKey Selectivity Features
MEK1180Allosteric, non-ATP-competitive>50-fold selectivity vs. PKA, PKC, CaMKII
MEK2220Allosteric, non-ATP-competitiveNo significant inhibition of JNK or p38 at ≤50 μM
ERK5 (BMK1)>10,000Not inhibitedConfirmed via immunoblot & activity assays

Downstream ERK1/2 Phosphorylation Dynamics in Neuronal vs. Non-Neuronal Tissues

SL327 effectively crosses the blood-brain barrier, enabling investigation of ERK1/2 phosphorylation dynamics in the CNS. In vivo administration (30-50 mg/kg, i.p.) significantly reduces phosphorylated ERK (pERK) levels in brain regions critical for learning and addiction, including the dorsal striatum and motor cortex. However, its efficacy exhibits tissue-specific variability. While robust pERK suppression occurs in cortical neurons, hippocampal dentate gyrus, and striatal regions, certain areas like the nucleus accumbens show relative resistance. This heterogeneity likely arises from differential expression of phosphatases (e.g., MKP-1/3) or compensatory pathway activation. In peripheral tissues and cancer cell lines, SL327 induces rapid and sustained pERK inhibition, correlating with anti-proliferative effects, demonstrating its broad utility beyond neuroscience [1] [2] [5].

Table 2: Tissue-Specific pERK Suppression by SL327

Tissue/Cell TypepERK ReductionKey Experimental ContextFunctional Correlation
Dorsal StriatumSignificant (>60%)Ethanol CPP extinctionNo change in CPP expression
Hippocampus (DG)SignificantKainic acid seizures, LTPBlocks LTP maintenance
Motor CortexSignificantEthanol CPP extinctionReduced locomotor activity
Nucleus AccumbensMinimalCocaine reward studiesLimited effect on CPP
A375 Melanoma CellsNear-completeXenograft modelsTumor growth inhibition

Cross-Talk Between MEK/ERK Inhibition and Parallel Signaling Cascades

Inhibition of MEK/ERK by SL327 triggers complex compensatory signaling adaptations and pathway cross-talk. Notably, prolonged MEK blockade can attenuate negative feedback mechanisms. For instance, ERK normally phosphorylates and inhibits SOS and Raf, limiting upstream Ras/Raf activation; SL327 relieves this inhibition, potentially enhancing Raf activity. Furthermore, studies reveal cross-activation of parallel pathways upon ERK suppression. Inhibition of MEK/ERK can lead to increased signaling through the PI3K/Akt pathway, a key survival cascade, potentially compensating for lost ERK-mediated growth signals. While SL327 itself shows minimal direct inhibition of JNK or p38 MAPK, pathway interdependence is evident, as ERK inhibition can sometimes modulate JNK activation thresholds depending on cellular context and stimulus. This intricate cross-talk necessitates careful experimental design when interpreting SL327's effects [5] [6] [7].

Transcriptional Regulation via ERK-Dependent Targets

SL327 potently disrupts activity-dependent gene expression by preventing ERK-mediated phosphorylation of key transcription factors. Genome-wide analyses (e.g., post-seizure in hippocampus) reveal distinct classes of ERK-dependent transcripts:

  • Fully MEK/ERK-dependent genes (89 genes): Induction is abolished by SL327 pre-treatment. This category includes pivotal plasticity-related genes like Arc/Arg3.1, Homer1, Gadd45b, and Zif268 (Egr1). SL327 blocks their upregulation following stimuli like neuronal activity or neurotrophins.
  • Partially MEK/ERK-dependent genes (23 genes): Induction is significantly attenuated but not eliminated by SL327. Examples include Npas4, Rgs2, Arl4d, and Errfi1.
  • MEK/ERK-independent genes (7 genes): Induction persists despite MEK inhibition. Ppp1r15a (Gadd34) is a prominent example, and Neat1 lncRNA shows complex regulation.

Mechanistically, SL327 prevents ERK-dependent phosphorylation of CREB at Ser133 (primarily via RSK kinases) and Elk-1 at Ser383/389, hindering their transactivation potential. Consequently, transcription driven by cAMP Response Elements (CRE) and Serum Response Elements (SRE) is significantly impaired. This disruption directly links MEK/ERK inhibition to altered programs governing neuronal adaptation, survival, and synaptic remodeling [3] [5] [7].

Impact on Synaptic Plasticity Mechanisms

SL327 is a critical tool for establishing the essential role of MEK/ERK signaling in long-term synaptic plasticity. In vivo administration of SL327 prior to tetanic stimulation blocks the maintenance of hippocampal long-term potentiation (LTP) in the dentate gyrus, resulting in rapidly decaying potentiation. This impairment correlates with SL327's blockade of nuclear ERK translocation, Elk-1 phosphorylation, and CREB phosphorylation, preventing the induction of essential immediate early genes (IEGs) like Zif268. Crucially, while SL327 impairs LTP, its effects on long-term depression (LTD) are less pronounced and context-dependent, suggesting distinct molecular requirements. Interestingly, in specific behavioral paradigms like ethanol-induced conditioned place preference (CPP) in DBA/2J mice, SL327 fails to impair acquisition, expression, or extinction learning, despite reducing locomotor activity and effectively inhibiting pERK in relevant brain regions. This highlights that while MEK/ERK is critical for certain forms of plasticity (LTP, fear conditioning), its necessity varies across different learning modalities and neural circuits [1] [2] [8].

Properties

CAS Number

305350-87-2

Product Name

SL327

IUPAC Name

(Z)-3-amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Molecular Formula

C16H12F3N3S

Molecular Weight

335.3 g/mol

InChI

InChI=1S/C16H12F3N3S/c17-16(18,19)14-4-2-1-3-12(14)13(9-20)15(22)23-11-7-5-10(21)6-8-11/h1-8H,21-22H2/b15-13+

InChI Key

JLOXTZFYJNCPIS-FYWRMAATSA-N

SMILES

C1=CC=C(C(=C1)C(=C(N)SC2=CC=C(C=C2)N)C#N)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

alpha-(amino((4-aminophenyl)thio)methylene)-2-(trifluoromethyl)benzeneacetonitrile
SL 327
SL-327
SL327 cpd

Canonical SMILES

C1=CC=C(C(=C1)C(=C(N)SC2=CC=C(C=C2)N)C#N)C(F)(F)F

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C(\N)/SC2=CC=C(C=C2)N)/C#N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.